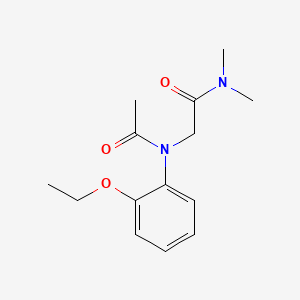
2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide is an organic compound with a complex structure that includes an aniline derivative and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide typically involves the reaction of 2-ethoxyaniline with acetic anhydride to form an intermediate, which is then reacted with N,N-dimethylacetamide under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide include:
- 2-acetyl-6-methoxynaphthalene
- Acetylvanillone
- 4-acetyl-2-methoxyphenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
97214-80-7 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-13-9-7-6-8-12(13)16(11(2)17)10-14(18)15(3)4/h6-9H,5,10H2,1-4H3 |
InChI-Schlüssel |
YBDJRGHWSXTZMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


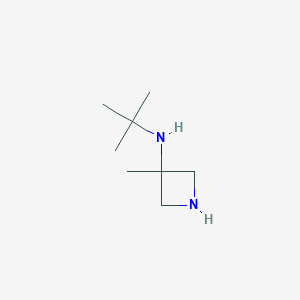
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
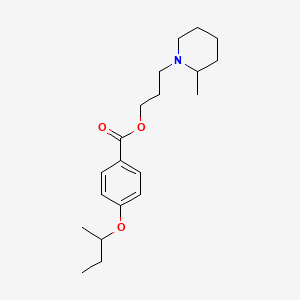
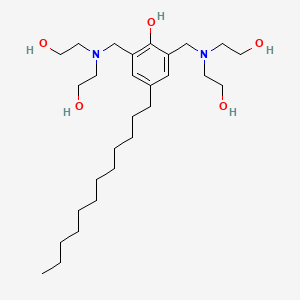
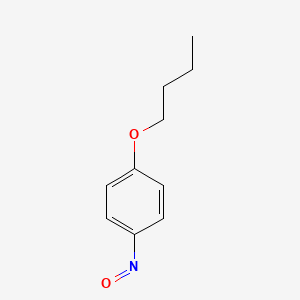
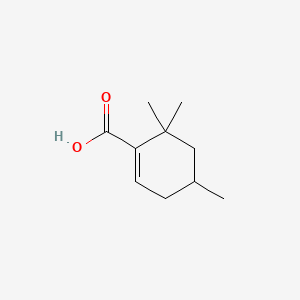
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)
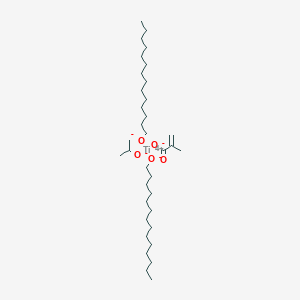
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
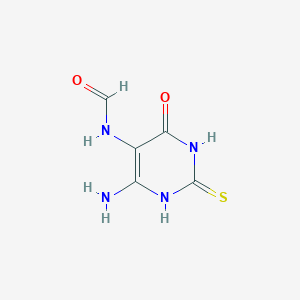
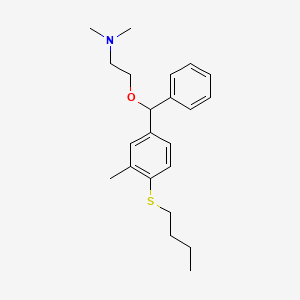

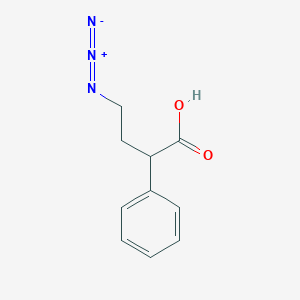
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
